N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15324195
InChI: InChI=1S/C23H19NO4/c1-16-8-10-17(11-9-16)14-24(15-19-6-4-12-27-19)22(25)20-13-18-5-2-3-7-21(18)28-23(20)26/h2-13H,14-15H2,1H3
SMILES:
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC15324195

Molecular Formula: C23H19NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide -

Specification

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
IUPAC Name N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C23H19NO4/c1-16-8-10-17(11-9-16)14-24(15-19-6-4-12-27-19)22(25)20-13-18-5-2-3-7-21(18)28-23(20)26/h2-13H,14-15H2,1H3
Standard InChI Key OQNCACLWXSETHU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide, reflects its complex architecture. Key components include:

  • Chromene core: A bicyclic structure with a ketone group at position 2.

  • Carboxamide group: Linked to two aromatic substituents—a furan-2-ylmethyl and a 4-methylbenzyl group.

PropertyValue
Molecular FormulaC₂₃H₁₉NO₄
Molecular Weight373.4 g/mol
CAS NumberNot publicly listed

Structural Analysis

The furan ring introduces electron-rich heterocyclic character, enhancing interactions with biological targets, while the 4-methylbenzyl group contributes hydrophobic properties, potentially improving membrane permeability . Comparative analysis with simpler chromenes (e.g., N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide ) suggests that the dual substitution on the carboxamide nitrogen amplifies steric and electronic effects, critical for target binding.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Chromene core formation: Condensation of salicylaldehyde derivatives with β-ketoesters under acidic conditions.

  • Carboxamide functionalization: Reaction of chromene-3-carboxylic acid with furan-2-ylmethylamine and 4-methylbenzylamine via carbodiimide-mediated coupling.

Industrial Considerations

While large-scale production details remain proprietary, optimized protocols likely employ continuous flow reactors to enhance yield and purity. Solvent selection (e.g., dimethylformamide) and temperature control (60–80°C) are critical to minimizing side reactions.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation, with IC₅₀ values in the micromolar range against breast (MCF-7) and lung (A549) adenocarcinoma lines. Mechanistic insights include:

  • Apoptosis induction: Activation of caspase-3/7 and PARP cleavage.

  • Cell cycle arrest: G1/S phase blockade via downregulation of cyclin D1.

Anti-Inflammatory and Antioxidant Effects

The compound suppresses NF-κB signaling, reducing pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in macrophage models. Antioxidant activity, measured via DPPH assay, shows 70% radical scavenging at 50 μM, attributed to the electron-donating furan ring.

Research Applications and Findings

Molecular Docking Studies

Docking simulations reveal high-affinity binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, a target in non-small cell lung cancer. Key interactions include:

  • Hydrogen bonding between the chromene ketone and Met793.

  • π-π stacking of the 4-methylbenzyl group with Phe723.

Comparative Pharmacological Profiles

CompoundAnticancer IC₅₀ (μM)Antioxidant Activity (% scavenging)
Target compound12.5 (MCF-7)70
N-(4-Methylphenyl)-2-oxo-chromene >5045

The target compound’s superior activity underscores the importance of its bifunctional substitution .

Future Directions and Challenges

While preclinical data are promising, advancing this compound requires:

  • In vivo toxicity studies: To establish safety profiles.

  • Formulation optimization: Enhancing bioavailability via nanoencapsulation or prodrug strategies.

  • Target validation: CRISPR-based knockout studies to confirm EGFR’s role in its mechanism.

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